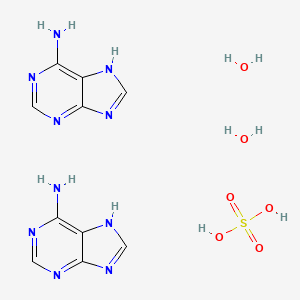
Hydrogen fluoridecollidine
Vue d'ensemble
Description
Hydrogen fluoridecollidine, also known as 2,4,6-trimethylpyridine hydrofluoride, is a chemical compound with the molecular formula C₈H₁₂FN. It is a derivative of collidine, a type of pyridine, and is characterized by the presence of a hydrogen fluoride group. This compound is used primarily in research and development settings and has various applications in organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrogen fluoridecollidine can be synthesized by reacting 2,4,6-trimethylpyridine with hydrogen fluoride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The process involves the condensation of hydrogen fluoride with 2,4,6-trimethylpyridine at low temperatures, usually around -78°C .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The use of specialized equipment to handle hydrogen fluoride, a highly corrosive and toxic substance, is essential for safe production .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen fluoridecollidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The hydrogen fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Fluorination: It can act as a fluorinating agent, introducing fluorine atoms into organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve the use of polar aprotic solvents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridines.
Fluorination: The products are fluoroalkylated compounds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
Hydrogen fluoridecollidine has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Biological Research: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industrial Applications: This compound is used in the production of specialty chemicals and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of hydrogen fluoridecollidine involves its ability to donate fluorine atoms to other molecules. This fluorination process can alter the chemical and physical properties of the target molecules, making them more reactive or stable. The molecular targets include various organic substrates, and the pathways involved often lead to the formation of new carbon-fluorine bonds .
Comparaison Avec Des Composés Similaires
Hydrogen fluoridecollidine is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
2,4,6-Trimethylpyridine: Lacks the hydrogen fluoride group and thus has different reactivity.
Pyridinium Poly(hydrogen fluoride):
This compound stands out due to its ability to act as both a nucleophile and a fluorinating agent, making it versatile in various chemical reactions .
Propriétés
IUPAC Name |
2,4,6-trimethylpyridine;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.FH/c1-6-4-7(2)9-8(3)5-6;/h4-5H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKGEEJHKVNSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660209 | |
| Record name | 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45725-47-1 | |
| Record name | 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1461675.png)


![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)
![2-(Benzoylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1461679.png)





![3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461688.png)
![3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461689.png)


